An In-Depth Technical Guide to the Synthesis and Characterization of Phenyl 2-pyridyl ketoxime
An In-Depth Technical Guide to the Synthesis and Characterization of Phenyl 2-pyridyl ketoxime
This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of Phenyl 2-pyridyl ketoxime (PPKO), a molecule of significant interest in coordination chemistry and with emerging applications in biomedical research. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-tested protocols.
Introduction: The Significance of Phenyl 2-pyridyl ketoxime
Phenyl 2-pyridyl ketoxime is a versatile organic compound featuring a central oxime functional group flanked by a phenyl and a 2-pyridyl moiety. This unique architecture makes it an excellent chelating ligand, capable of forming stable complexes with a wide range of metal ions.[1][2] Its importance stems from its utility in various fields:
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Coordination Chemistry: PPKO is extensively used as a ligand in the synthesis of mononuclear and polynuclear metal complexes. These complexes are studied for their interesting magnetic properties, catalytic activity, and potential as models for biological systems.[2][3]
-
Analytical Chemistry: The ability of PPKO to form colored complexes with metal ions has been exploited for their determination in various samples, including biological and environmental ones.[4]
-
Drug Development and Biomedical Research: Recent studies have highlighted the biological activities of PPKO and its derivatives. It has been shown to induce cellular senescence-like alterations in human diploid fibroblasts through nitric oxide production.[4] Furthermore, oxime-containing compounds, in general, exhibit a range of pharmacological properties, including antimicrobial, antifungal, and acetylcholinesterase reactivation capabilities.[4][5][6]
This guide will delve into the practical aspects of synthesizing and characterizing PPKO, providing the necessary details for its successful implementation in a laboratory setting.
Synthesis of Phenyl 2-pyridyl ketoxime: A Step-by-Step Protocol
The synthesis of Phenyl 2-pyridyl ketoxime is typically achieved through a condensation reaction between 2-benzoylpyridine and hydroxylamine hydrochloride. The lone pair of electrons on the nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This is followed by dehydration to yield the corresponding ketoxime.
Reaction Mechanism
The formation of an oxime from a ketone and hydroxylamine proceeds via a two-stage mechanism:
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Nucleophilic Addition: The nitrogen atom of hydroxylamine attacks the carbonyl carbon of 2-benzoylpyridine, leading to the formation of a tetrahedral intermediate.
-
Dehydration: The intermediate then undergoes dehydration, typically under mildly acidic or basic conditions, to form the C=N double bond of the oxime.
Below is a diagram illustrating the logical flow of the synthesis process.
Caption: A workflow diagram illustrating the synthesis of Phenyl 2-pyridyl ketoxime.
Experimental Protocol
This protocol is a self-validating system, designed for high yield and purity.
Materials and Reagents:
-
2-Benzoylpyridine
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine or Sodium Acetate
-
Ethanol (95%)
-
Deionized water
-
Standard laboratory glassware
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Magnetic stirrer with heating capabilities
-
Buchner funnel and filter paper
Procedure:
-
Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-benzoylpyridine (1 equivalent) in a suitable volume of ethanol.
-
Addition of Hydroxylamine: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 equivalents) and a base such as pyridine or sodium acetate (1.5 equivalents) in a minimal amount of water and ethanol. The base is crucial to neutralize the HCl released from hydroxylamine hydrochloride, liberating the free hydroxylamine for the reaction.
-
Reaction: Add the hydroxylamine solution to the stirred solution of 2-benzoylpyridine.
-
Heating: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly add deionized water to the reaction mixture with continuous stirring until a white precipitate of Phenyl 2-pyridyl ketoxime is formed.
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Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any inorganic impurities.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture. Dissolve the crude solid in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
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Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Safety Precautions:
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]
-
The reaction should be performed in a well-ventilated fume hood.
-
Phenyl 2-pyridyl ketoxime is toxic if swallowed and can cause serious eye irritation.[8]
Characterization of Phenyl 2-pyridyl ketoxime
Thorough characterization is essential to confirm the identity and purity of the synthesized Phenyl 2-pyridyl ketoxime. The following techniques are routinely employed.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₀N₂O |
| Molar Mass | 198.22 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 154-156 °C |
Spectroscopic Analysis
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of Phenyl 2-pyridyl ketoxime exhibits characteristic absorption bands.
| Wavenumber (cm⁻¹) | Assignment |
| 3200-3600 (broad) | O-H stretching of the oxime group |
| ~3060 | C-H stretching of the aromatic rings |
| ~1610 | C=N stretching of the oxime and pyridyl ring |
| 1400-1600 | C=C stretching of the aromatic rings |
| ~980 | N-O stretching of the oxime group |
¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the molecule. The presence of syn and anti isomers with respect to the C=N double bond can sometimes lead to the observation of two sets of signals.[3]
¹H NMR (in CDCl₃, δ in ppm):
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~11.6 ppm (singlet, 1H): This downfield signal corresponds to the hydroxyl proton of the oxime group.[3]
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~8.5 ppm (doublet, 1H): Aromatic proton on the pyridyl ring adjacent to the nitrogen atom.[3]
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7.2-7.9 ppm (multiplet, 8H): Aromatic protons of the phenyl and pyridyl rings.
¹³C NMR (in CDCl₃, δ in ppm):
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~155-160 ppm: Carbon of the C=N oxime group.
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~148-150 ppm: Aromatic carbons of the pyridyl ring.
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~125-140 ppm: Aromatic carbons of the phenyl and pyridyl rings.
Mass spectrometry is used to determine the molecular weight of the compound. For Phenyl 2-pyridyl ketoxime, the molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to its molecular weight (198.22).
X-ray Crystallography
For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction can be performed. This technique provides precise information on bond lengths, bond angles, and the overall conformation of the molecule, including the specific syn or anti configuration of the oxime.[3]
Applications in Drug Development and Beyond
The unique chemical properties of Phenyl 2-pyridyl ketoxime and its derivatives make them attractive candidates for various applications, particularly in the biomedical field.
Biological Activity
-
Induction of Cellular Senescence: Phenyl 2-pyridyl ketoxime has been identified as a molecule that can induce a senescence-like state in human cells.[4] This property could be explored in the context of cancer therapy, where inducing senescence in tumor cells is a potential therapeutic strategy.
-
Antimicrobial and Antifungal Potential: While specific studies on PPKO are emerging, the broader class of oximes and their metal complexes have demonstrated significant antimicrobial and antifungal activities.[4][9] This suggests that PPKO could serve as a scaffold for the development of new anti-infective agents.
Coordination Chemistry and Catalysis
The ability of Phenyl 2-pyridyl ketoxime to act as a chelating ligand is central to its application in coordination chemistry. The resulting metal complexes have been investigated for their catalytic activity in various organic transformations. The formation of well-defined coordination spheres around the metal center can lead to highly selective and efficient catalysts.
Below is a diagram illustrating the relationship between the structure of Phenyl 2-pyridyl ketoxime and its primary areas of application.
Caption: The structural features of Phenyl 2-pyridyl ketoxime and their influence on its applications.
Conclusion
Phenyl 2-pyridyl ketoxime is a molecule with a rich chemical profile and a growing number of applications. Its straightforward synthesis and versatile coordination behavior make it a valuable tool for chemists. The emerging biological activities of PPKO and its derivatives suggest that its importance in the field of drug development will continue to expand. This guide provides a solid foundation for researchers to synthesize, characterize, and explore the potential of this fascinating compound.
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